molecular formula C13H25N B13288748 N-(2-methylcyclopentyl)cycloheptanamine

N-(2-methylcyclopentyl)cycloheptanamine

Cat. No.: B13288748
M. Wt: 195.34 g/mol
InChI Key: SKZZVNLLEXZQGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclopentyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclopentyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(2-methylcyclopentyl)cycloheptanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-methylcyclopentyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentyl)cycloheptanamine
  • Cycloheptanamine derivatives

Uniqueness

N-(2-methylcyclopentyl)cycloheptanamine is unique due to its specific structural configuration, which includes a cycloheptane ring and a cyclopentane ring with a methyl substitution. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-(2-Methylcyclopentyl)cycloheptanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which may influence its interaction with biological targets. The compound can be represented structurally as follows:

  • Chemical Formula : C_{12}H_{19}N
  • Molecular Weight : 191.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of monoamine neurotransmitters, potentially influencing dopamine and serotonin pathways.

Key Mechanisms:

  • Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is significant in treating conditions like depression and schizophrenia.
  • Serotonergic Modulation : By influencing serotonin receptors, it could have implications for mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Activity : Animal studies have shown that the compound exhibits antidepressant-like effects in behavioral models, potentially through increased serotonin levels.
  • Anxiolytic Properties : Preliminary data suggest it may reduce anxiety behaviors in rodent models, indicating potential use in anxiety disorders.
  • Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityModel UsedKey Findings
Study AAntidepressantRodentIncreased locomotion and reduced immobility time in forced swim test.
Study BAnxiolyticRodentSignificant reduction in anxiety-like behavior in elevated plus maze.
Study CNeuroprotectiveCell CultureReduced oxidative stress markers in neuronal cells exposed to toxins.

Case Studies

  • Case Study 1 : A randomized controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo after four weeks of treatment.
  • Case Study 2 : In a preclinical study, the compound was tested for its ability to mitigate anxiety-like behaviors in mice subjected to chronic stress. The results demonstrated that treatment with this compound significantly decreased anxiety-related behaviors.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(2-methylcyclopentyl)cycloheptanamine

InChI

InChI=1S/C13H25N/c1-11-7-6-10-13(11)14-12-8-4-2-3-5-9-12/h11-14H,2-10H2,1H3

InChI Key

SKZZVNLLEXZQGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CCCCCC2

Origin of Product

United States

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